N-(3-Fluoro-2-thienyl)acetamide
Description
N-(3-Fluoro-2-thienyl)acetamide is a fluorinated thiophene derivative characterized by an acetamide group attached to the 2-position of a 3-fluorothiophene ring. Fluorine substitution on aromatic systems is known to enhance metabolic stability and influence electronic properties, making this compound relevant in pharmaceutical and material chemistry .
Properties
Molecular Formula |
C6H6FNOS |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-(3-fluorothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6FNOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9) |
InChI Key |
BEZMQWHDJLHTHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-2-thienyl)acetamide typically involves the introduction of the fluorine atom and the acetamide group onto the thiophene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the thiophene ring. This is followed by the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluoro-2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the acetamide group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
N-(3-Fluoro-2-thienyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The exact mechanism of action of N-(3-Fluoro-2-thienyl)acetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The acetamide group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Thiophene-Based Acetamides
N-(3-Acetyl-2-thienyl)acetamides
- Structure : Features an acetyl group at the 3-position of the thiophene ring instead of fluorine.
- Synthesis : Prepared via one-step acylation of 3-acetylthiophen-2-amine with halogenated acetylating agents (e.g., bromoacetyl or phthalimidoacetyl chloride) .
- Spectroscopy :
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Structure: Contains a cyano group at the 3-position and a second thiophene ring.
- Synthesis: Two-step process involving conversion of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile .
- Key Difference: The cyano group introduces strong electron-withdrawing effects and polarity, enhancing intermolecular interactions compared to fluorine.
Aromatic Ring System Modifications
Benzothiazole Derivatives (e.g., N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide)
- Structure : Replaces thiophene with a benzothiazole ring, incorporating a hydroxy and methyl group.
- Properties :
- Key Difference : Benzothiazole rings enhance π-π stacking and may improve binding affinity in biological systems compared to thiophene.
Fluorophenyl Acetamides (e.g., N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide)
- Structure : Fluorine on a benzene ring with a hydroxy and isopropyl group.
- Physicochemical Properties :
- Key Difference : The benzene ring offers greater aromatic stability, while the hydroxy group increases hydrophilicity.
Spectroscopic and Physicochemical Properties
- Notable Trend: Fluorine substitution downfield-shifts aromatic protons in NMR, while electron-withdrawing groups (e.g., CN, CF₃) broaden IR carbonyl stretches.
Biological Activity
N-(3-Fluoro-2-thienyl)acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as insights from recent research findings.
- Molecular Formula : C6H6FNOS
- Molecular Weight : 159.18 g/mol
- Structure : The compound features a thienyl ring with a fluorine substitution, which enhances its biological activity by potentially increasing binding affinity to target enzymes and receptors .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that the compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The presence of the fluorine atom may enhance its ability to modulate inflammatory responses by affecting cellular signaling pathways .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity due to its structural characteristics. The acetamide group contributes to the solubility and bioavailability of the compound, which is crucial for its therapeutic efficacy .
Case Study 1: Antimicrobial Activity
A study published in 2020 evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity. The study concluded that further structural modifications could enhance potency .
Case Study 2: Anti-inflammatory Activity
In another research effort, this compound was tested for its anti-inflammatory effects in a murine model of acute inflammation. The compound significantly reduced edema and pro-inflammatory cytokine levels compared to control groups. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C6H6FNOS |
| Molecular Weight | 159.18 g/mol |
| Antibacterial MIC | 32 - 128 µg/mL |
| Anti-inflammatory Efficacy | Significant reduction in cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
